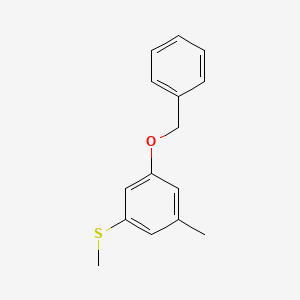
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is an organic compound characterized by a benzyl ether group attached to a methylphenyl ring, which is further bonded to a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-5-methylphenyl, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-5-methylphenyl.
Formation of Methylsulfane Group: The intermediate product is then treated with methylthiol in the presence of a catalyst like sodium hydride to introduce the methylsulfane group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any oxidized forms back to the sulfane.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyl ether group can interact with hydrophobic pockets in proteins, while the methylsulfane group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine and methoxy group.
(4-Amino-[1,1-biphenyl]-4-carbonitrile): Contains a biphenyl structure with an amino and nitrile group.
Uniqueness
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is unique due to the presence of both a benzyl ether and a methylsulfane group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C15H16OS |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-methyl-3-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16OS/c1-12-8-14(10-15(9-12)17-2)16-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
WMNCANXFGQVCOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)



![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)

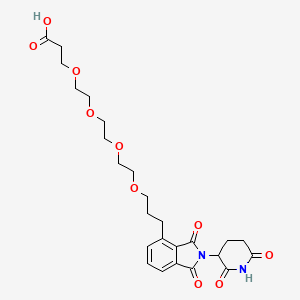
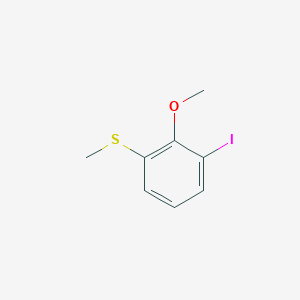
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)

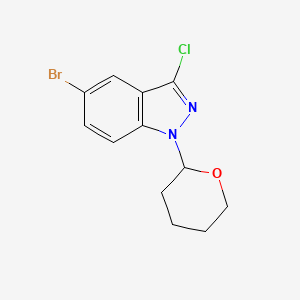
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
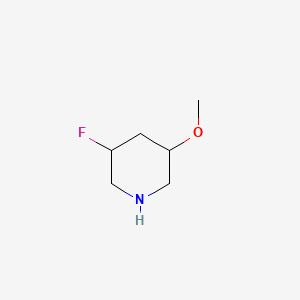
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
